Oral Bioavailability: Rimacalib vs. KN-93 and AIP
Rimacalib is orally bioavailable and has been administered to humans in Phase II clinical trials at doses of 120 mg and 240 mg once daily [1]. In contrast, the widely used CaMKII tool inhibitor KN-93 has no reported oral bioavailability and is restricted to in vitro or ex vivo applications due to poor pharmacokinetic properties. The peptide inhibitor AIP (Autocamtide-2-related inhibitory peptide) is a 17-amino acid peptide that cannot be administered orally and requires specialized intracellular delivery methods [2]. This distinction is critical for studies requiring chronic in vivo CaMKII inhibition.
| Evidence Dimension | Oral bioavailability and human dosing capability |
|---|---|
| Target Compound Data | Orally bioavailable; human Phase II dosing at 120 mg/day and 240 mg/day |
| Comparator Or Baseline | KN-93: No oral bioavailability (in vitro use only); AIP: Peptide requiring intracellular delivery, no oral route |
| Quantified Difference | Qualitative — Rimacalib enables chronic oral in vivo studies; comparators cannot |
| Conditions | Pharmacokinetic property comparison |
Why This Matters
Researchers planning chronic in vivo CaMKII inhibition studies require oral bioavailability; tool compounds are unsuitable for this application.
- [1] WHO International Clinical Trials Registry Platform. EUCTR2005-003436-21-CZ: Phase 2 study of SMP-114 (rimacalib) in rheumatoid arthritis. View Source
- [2] MeSH Supplementary Concept Data. CaMKII inhibitor AIP. National Library of Medicine. View Source
